3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid
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Overview
Description
3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid is an organic compound belonging to the cinnamic acid derivatives family It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the aromatic ring of cinnamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid typically involves the nitration of 3-methoxycinnamic acid. The reaction is carried out by treating 3-methoxycinnamic acid with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions. The reaction yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically cooled and neutralized before the product is isolated through filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall activity.
Comparison with Similar Compounds
- 3-Methoxy-4-hydroxycinnamic acid
- 3,4-Dimethoxycinnamic acid
- 3-Methoxy-4-acetamidoxycinnamic acid
Comparison: 3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties
Properties
CAS No. |
104274-19-3 |
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Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
3-(3-methoxy-4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9NO5/c1-16-9-6-7(3-5-10(12)13)2-4-8(9)11(14)15/h2-6H,1H3,(H,12,13) |
InChI Key |
REJOBCUTAMAPIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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